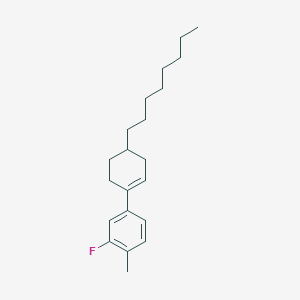![molecular formula C23H30OS B14353168 S-Pentyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate CAS No. 90336-58-6](/img/structure/B14353168.png)
S-Pentyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Pentyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with pentyl groups attached to both phenyl rings and a carbothioate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Pentyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate typically involves the following steps:
Bromination of Biphenyl: The biphenyl core is first brominated using bromine (Br2) to introduce a bromine atom at the desired position.
Friedel-Crafts Acylation: The brominated biphenyl undergoes Friedel-Crafts acylation with pentyl chloride (C5H11Cl) in the presence of aluminum chloride (AlCl3) to introduce the pentyl group.
Thioesterification: The resulting compound is then subjected to thioesterification using a suitable thiol reagent to introduce the carbothioate functional group.
Industrial Production Methods
Industrial production of S-Pentyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
S-Pentyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carbothioate group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the brominated positions using nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 or NaOEt in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Alkylated biphenyl derivatives.
Aplicaciones Científicas De Investigación
S-Pentyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of S-Pentyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate involves its interaction with specific molecular targets and pathways. The carbothioate group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. Additionally, the biphenyl core can interact with hydrophobic regions of biological membranes, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyano-4’-pentylbiphenyl: A nematic liquid crystal with similar biphenyl core but different functional groups.
4’-Pentyl[1,1’-biphenyl]-4-carbonitrile: Another biphenyl derivative with a nitrile group instead of a carbothioate group.
Uniqueness
S-Pentyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is unique due to the presence of the carbothioate functional group, which imparts distinct chemical reactivity and potential biological activities compared to other biphenyl derivatives.
Propiedades
Número CAS |
90336-58-6 |
|---|---|
Fórmula molecular |
C23H30OS |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
S-pentyl 4-(4-pentylphenyl)benzenecarbothioate |
InChI |
InChI=1S/C23H30OS/c1-3-5-7-9-19-10-12-20(13-11-19)21-14-16-22(17-15-21)23(24)25-18-8-6-4-2/h10-17H,3-9,18H2,1-2H3 |
Clave InChI |
MKNAIFQXWXPEGP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)SCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


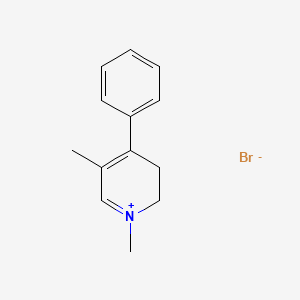
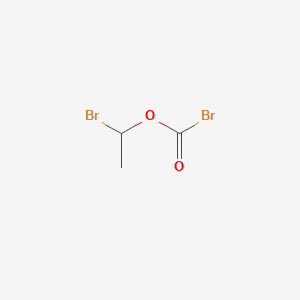
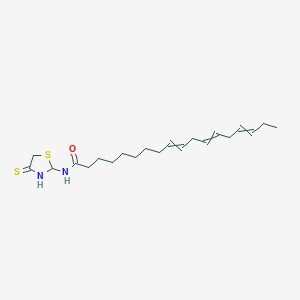
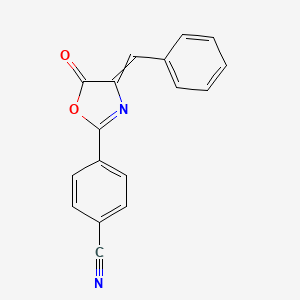
![2-Ethenyl-1-methoxy-5-methylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14353113.png)
![Glutarimide, 3-[2-(5-methyl-2-oxocyclohexyl)-2-oxoethyl]-](/img/structure/B14353122.png)
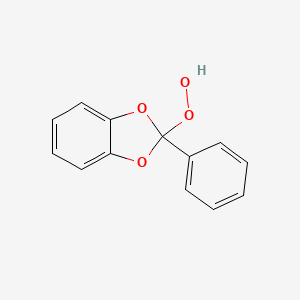
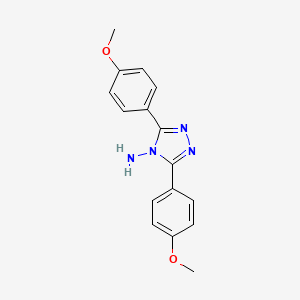
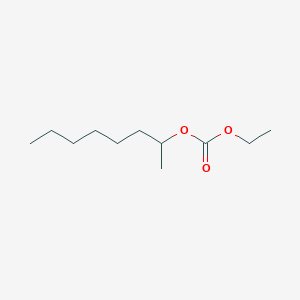
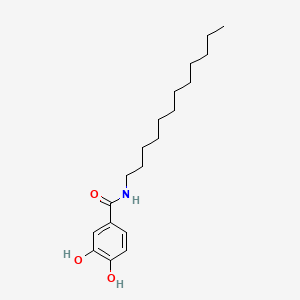
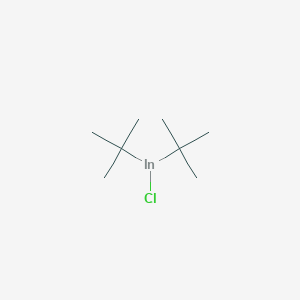
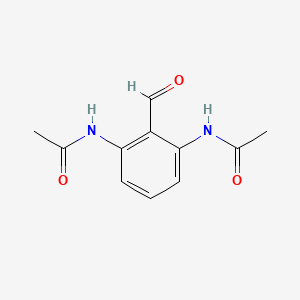
![3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol](/img/structure/B14353146.png)
